2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol
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Overview
Description
2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol is a complex organic compound with a molecular formula of C23H17BrCl2N2O3 and a molecular weight of 520.214 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for 2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol are not extensively documented in the public domain. it is typically synthesized through a series of organic reactions involving bromination, methoxylation, and cyclization steps. Industrial production methods are not well-established due to the compound’s rarity and specialized use in research .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism by which 2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar compounds to 2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol include:
2-Bromo-1-(4-methoxyphenyl)ethanone: Used as a protein tyrosine phosphatase inhibitor.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Utilized in various organic synthesis applications.
The uniqueness of this compound lies in its complex structure and specific functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
303061-11-2 |
---|---|
Molecular Formula |
C23H17BrCl2N2O3 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
2-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C23H17BrCl2N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-8-13(24)4-7-21(16)31-23(28(20)27-19)17-9-14(25)10-18(26)22(17)29/h2-10,20,23,29H,11H2,1H3 |
InChI Key |
HWSFNMLIXJHTLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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